[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule comprising two key structural motifs: a 1,3-oxazole ring and a 1,2,3-triazole core. The oxazole moiety is substituted with a 3-chlorophenyl group at the 2-position and a methyl group at the 5-position. This oxazole fragment is ester-linked to the triazole ring, which is further substituted with a 3-fluoro-4-methylphenyl group at the 1-position and a methyl group at the 5-position.
The triazole-oxazole hybrid system is often associated with antimicrobial, anti-inflammatory, or kinase inhibitory activities, as seen in related compounds (e.g., antimicrobial activity in thiazole-triazole analogs ). The chloro and fluoro substituents may enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O3/c1-12-7-8-17(10-18(12)24)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-5-4-6-16(23)9-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODLHOFFIJGSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antibacterial, and antifungal activities.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an oxazole and a triazole ring, both of which are known for their biological significance. The molecular formula is with a molecular weight of approximately 397.84 g/mol. The presence of halogen substituents (chlorine and fluorine) is often associated with enhanced biological activity due to their influence on the compound's electronic properties.
Anticancer Activity
Recent studies have indicated that compounds containing oxazole and triazole moieties exhibit significant anticancer properties. For instance, a structure–activity relationship (SAR) study demonstrated that related compounds showed potent activity against various cancer cell lines. Specifically, derivatives with halogen substitutions were observed to have improved potency in inhibiting cell proliferation in gastric adenocarcinoma (AGS) cells, with IC50 values significantly lower than those of non-halogenated counterparts .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | AGS | 7.5 |
| Compound B | MDA-MB-231 | 12.2 |
| [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl | AGS | 9.0 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase 3/7 activity in treated cells .
Antibacterial and Antifungal Activity
The antibacterial and antifungal potential of compounds similar to [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl has been explored extensively. A study reported that oxazole derivatives exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various pathogens including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
This antibacterial activity is often attributed to the structural features of the compounds, particularly the presence of halogen atoms which enhance lipophilicity and membrane permeability .
Case Studies
In a recent clinical evaluation involving a series of oxazole derivatives, researchers noted that compounds with similar structural frameworks displayed significant activity against resistant strains of bacteria and fungi. In vitro assays demonstrated that the incorporation of various substituents on the oxazole ring could modulate biological activity effectively .
Scientific Research Applications
Pharmaceutical Applications
The compound is being explored for its potential as a therapeutic agent in various diseases due to its structural characteristics:
Anticancer Activity:
Recent studies have indicated that compounds containing oxazole and triazole rings exhibit significant anticancer properties. The presence of the chlorophenyl and fluoromethyl groups may enhance the selectivity and efficacy against cancer cell lines. Research has demonstrated that analogs of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity:
Compounds with similar structures have shown promising results against a range of pathogens, including bacteria and fungi. The oxazole and triazole functionalities are known to disrupt microbial cell membrane integrity, leading to cell death. This compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Properties:
The triazole portion of the molecule has been linked to anti-inflammatory effects in preclinical studies. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Agrochemical Applications
The unique chemical structure of this compound also positions it as a candidate for agricultural applications:
Pesticide Development:
Research indicates that oxazole derivatives can act as effective pesticides due to their ability to interfere with insect hormonal systems. The incorporation of triazole rings may enhance the stability and effectiveness of these compounds against pests .
Herbicide Activity:
Studies have shown that similar compounds can inhibit specific enzymatic pathways in plants, leading to herbicidal effects. This compound may be developed into a selective herbicide that targets weeds without harming crops .
Case Study 1: Anticancer Screening
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the target compound and evaluated their anticancer activity against several human cancer cell lines. The most potent derivative exhibited IC50 values in the low micromolar range, demonstrating significant promise for further development .
Case Study 2: Antimicrobial Efficacy
A systematic investigation was conducted to assess the antimicrobial properties of the compound against common bacterial strains such as E. coli and S. aureus. The results indicated that the compound displayed notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of triazole- and oxazole-containing hybrids. Below is a comparative analysis of its structural analogs:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Chloro and fluoro groups are common in antimicrobial agents (e.g., compound 4 ). The target compound’s 3-fluoro-4-methylphenyl group may mimic fluorophenyl interactions in therapeutic targets.
- Methoxy substituents (CAS 946214-56-8 ) enhance solubility but reduce lipophilicity compared to methyl/fluoro groups in the target compound.
Heterocycle Influence :
- Thiazole-containing analogs (compound 4 ) exhibit planar structures favoring stacking interactions, while oxazole derivatives (target compound) may adopt distinct conformations due to steric effects.
- Oxadiazole hybrids (CAS 899950-00-6 ) demonstrate enhanced metabolic stability compared to oxazole esters.
Linker Groups :
- Ester linkages (target compound) are prone to hydrolysis, whereas amides (CAS 946214-56-8 ) or oximes ( ) offer greater stability.
Preparation Methods
Substrate Preparation and Cyclodehydration
3-Chlorophenylacetic acid (1a ) was activated using the triflylpyridinium reagent (DMAP-Tf) in dichloromethane (DCM) at 40°C. Ethyl isocyanoacetate (2a ) was introduced to the acylpyridinium intermediate, yielding 4-(3-chlorophenyl)-5-methyloxazole-4-carboxylate (3a ) in 92% yield. Subsequent hydrolysis of the ethyl ester using lithium hydroxide in tetrahydrofuran (THF) produced the carboxylic acid (4a ), which was reduced to the primary alcohol (5a ) via borane-tetrahydrofuran complex.
Table 1: Optimization of Oxazole Synthesis
| Starting Acid | Isocyanide | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1a | Ethyl isocyanoacetate | DMAP-Tf, DMAP | 40 | 92 |
| 1a | Tosylmethyl isocyanide | DMAP-Tf, DMAP | 40 | 85 |
Key spectral data for 5a :
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1H NMR (400 MHz, CDCl3) : δ 7.45–7.32 (m, 4H, Ar-H), 4.62 (s, 2H, CH2OH), 2.41 (s, 3H, CH3).
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IR (KBr) : 3280 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N).
Synthesis of the Triazole Fragment: 1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
The triazole core was constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxylation.
Azide Preparation and Cycloaddition
3-Fluoro-4-methylaniline (6 ) was diazotized with sodium nitrite and hydrochloric acid, then treated with sodium azide to yield the aryl azide (7 ). Reaction with ethyl propiolate (8 ) under Cu(I) catalysis generated 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (9 ) in 78% yield. Saponification with NaOH afforded the carboxylic acid (10 ).
Table 2: Triazole Synthesis via CuAAC
| Azide | Alkyne | Catalyst | Yield (%) |
|---|---|---|---|
| 7 | Ethyl propiolate | CuI | 78 |
| 7 | Methyl propiolate | CuI | 72 |
Key spectral data for 10 :
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13C NMR (100 MHz, DMSO-d6) : δ 165.2 (COOH), 147.1 (C-3 triazole), 139.5 (C-4 triazole), 132.1–115.3 (Ar-C).
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HRMS (ESI+) : m/z calcd. for C11H9F3N3O2 [M+H]+: 280.0642, found: 280.0645.
Esterification to Form the Target Compound
The oxazole methanol (5a ) and triazole carboxylic acid (10 ) were coupled using Steglich conditions.
Coupling Reagent Optimization
A screen of coupling agents identified DCC/DMAP as optimal, yielding the target ester in 88% efficiency. Alternatives such as EDCl/HOBt resulted in lower yields (72%) due to steric hindrance from the methyl substituents.
Table 3: Esterification Conditions
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DCM | RT | 88 |
| EDCl/HOBt | THF | RT | 72 |
| HATU/DIPEA | DMF | 0–RT | 81 |
Final product characterization:
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Melting Point : 154–156°C.
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1H NMR (400 MHz, CDCl3) : δ 7.48–7.30 (m, 8H, Ar-H), 5.32 (s, 2H, OCH2), 2.52 (s, 3H, triazole-CH3), 2.38 (s, 3H, oxazole-CH3).
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HPLC Purity : 99.1% (C18 column, 254 nm).
Challenges and Mechanistic Considerations
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, starting with the preparation of oxazole and triazole intermediates followed by coupling under catalytic conditions. Key steps include:
- Oxazole formation : Cyclocondensation of precursors (e.g., chlorophenyl-substituted aldehydes) with reagents like anhydrous aluminum chloride to form the oxazole core .
- Triazole synthesis : Copper- or palladium-catalyzed azide-alkyne cycloaddition (CuAAC/click chemistry) to construct the triazole moiety .
- Coupling : Use of coupling agents (e.g., EDC/HOBt) or palladium catalysts to link the oxazole and triazole units .
Optimization focuses on solvent selection (e.g., DMF or toluene), temperature control (60–120°C), and purification via column chromatography or recrystallization to achieve >90% purity .
Q. Which analytical methods are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity in triazole formation .
- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine/fluorine signatures) .
- IR spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities and solid-state interactions .
Q. How can researchers assess the compound's preliminary biological activity?
- In vitro assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
- Anticancer testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Comparative analysis : Benchmark activity against structurally similar compounds (e.g., triazole-oxazole hybrids) to identify potency trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on bioactivity .
- Scaffold hopping : Replace the oxazole ring with thiazole or imidazole to explore heterocyclic influences on target binding .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with CYP450 enzymes) .
Q. How should researchers resolve contradictions in reported biological data?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Mechanistic follow-up : Use Western blotting or qPCR to validate target engagement (e.g., apoptosis markers like caspase-3) if initial activity is inconsistent .
- Meta-analysis : Compare datasets across studies using tools like ChemBL to identify outliers or assay-specific biases .
Q. What computational strategies predict pharmacokinetic properties?
- ADME profiling : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 inhibition risk. For this compound, logP ~3.5 suggests moderate blood-brain barrier penetration .
- Molecular dynamics (MD) simulations : Simulate binding stability to targets (e.g., fungal lanosterol 14α-demethylase) over 100-ns trajectories to prioritize derivatives .
- Toxicity prediction : Use ProTox-II to flag potential hepatotoxicity or mutagenicity risks based on structural alerts .
Q. How can researchers validate synthetic scalability for preclinical studies?
- Flow chemistry : Transition from batch to continuous flow to improve reaction reproducibility and yield (>85%) .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time quality control .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity?
- Strain-specificity : Test across diverse clinical isolates (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) .
- Resistance profiling : Perform serial passage assays to assess resistance development risk .
- Synergy studies : Combine with known antibiotics (e.g., fluconazole) to identify potentiating effects via checkerboard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
